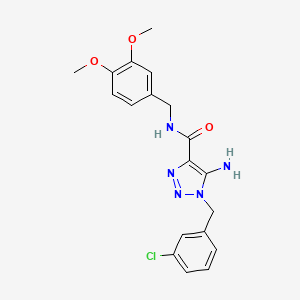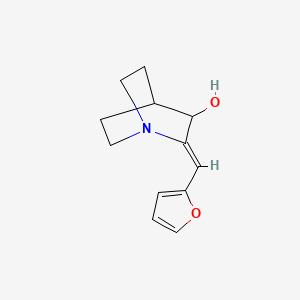
2-(2-Furylmethylene)-3-quinuclidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furylmethylene)-3-quinuclidinol, also known as FQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It is a chiral molecule, which means it has two enantiomers that are mirror images of each other. FQ has been studied extensively for its potential applications in scientific research due to its unique chemical properties.
Applications De Recherche Scientifique
Urease Inhibition
“2-(2-Furylmethylene)-3-quinuclidinol” and its analogs have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process in many bacteria. Inhibiting urease can help treat infections caused by urease-producing bacteria. Furan chalcones, a class of compounds related to “2-(2-Furylmethylene)-3-quinuclidinol,” have shown excellent urease inhibition efficacy, suggesting that this compound could be valuable in developing new antibacterial agents .
Molecular Docking Studies
Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Research involving furan derivatives, including “2-(2-Furylmethylene)-3-quinuclidinol,” often includes molecular docking studies to understand how these compounds might interact with biological targets, such as enzymes or receptors. This is crucial for drug design and discovery, as it helps in predicting the binding affinity and activity of the compound .
Synthetic Chemistry
The compound “2-(2-Furylmethylene)-3-quinuclidinol” can be used in synthetic chemistry to create a variety of furan-based scaffolds. These scaffolds are important in medicinal chemistry due to their presence in compounds with therapeutic applications. The synthetic versatility of furan compounds allows for the creation of a wide range of derivatives with potential pharmacological activities .
Biomass Conversion
Furan derivatives are key in converting biomass into valuable chemicals. “2-(2-Furylmethylene)-3-quinuclidinol” could be involved in the synthesis of furan platform chemicals (FPCs) from biomass. These FPCs are essential intermediates in producing fuels, plastics, and other industrial chemicals. The transition from traditional resources like crude oil to biomass is a significant step towards sustainable chemical manufacturing .
Chiral Compound Synthesis
Chirality is a property of asymmetry important in several branches of science, including chemistry, biology, and pharmacology. “2-(2-Furylmethylene)-3-quinuclidinol” could be used to synthesize chiral furans, which are valuable in creating pharmaceuticals that require specific stereochemistry to be effective .
Therapeutic Applications
The structural motif of “2-(2-Furylmethylene)-3-quinuclidinol” is found in various therapeutic agents. Its furan core is present in compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antifungal, and anticancer activities. Research into this compound could lead to the development of new drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIORZKKKSRXHFS-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furylmethylene)-3-quinuclidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

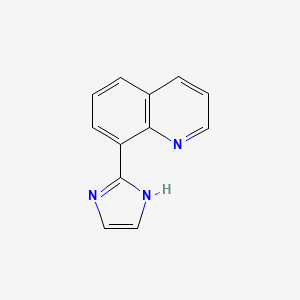
![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)
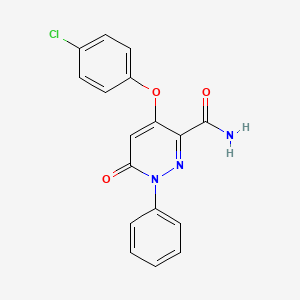
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)
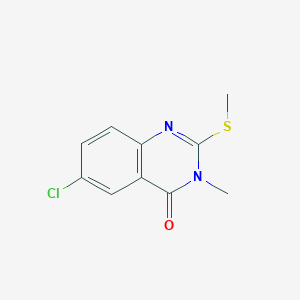
![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)
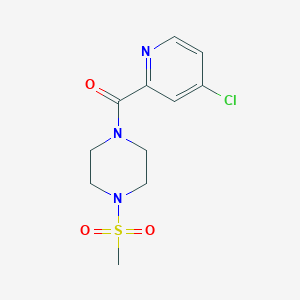

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2581227.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)
